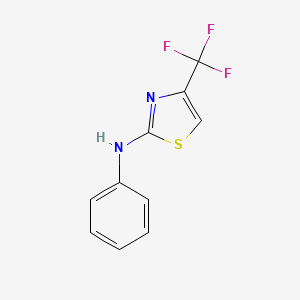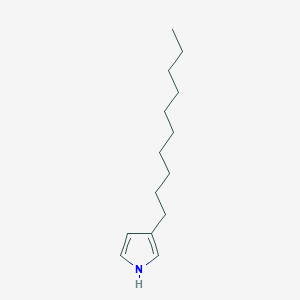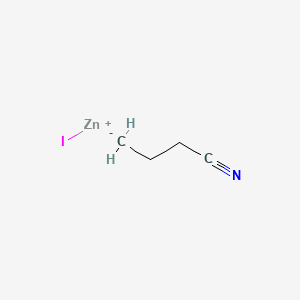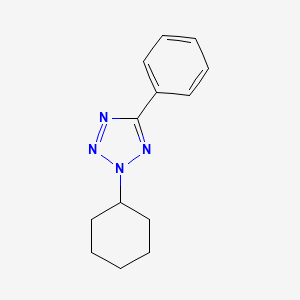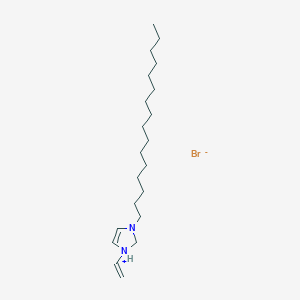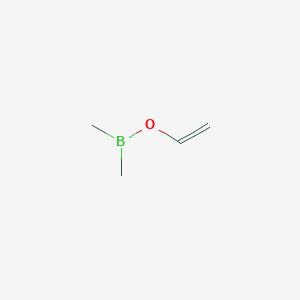
1,2-Dichlorocyclobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichlorocyclobut-1-ene is an organic compound with the molecular formula C4H4Cl2 It is a member of the cyclobutene family, characterized by a four-membered ring structure with two chlorine atoms attached to adjacent carbon atoms
Vorbereitungsmethoden
The synthesis of 1,2-Dichlorocyclobut-1-ene typically involves the chlorination of cyclobutene. One common method includes the reaction of cyclobutene with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound.
Industrial production methods for this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
1,2-Dichlorocyclobut-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclobutene derivatives.
Addition Reactions: The double bond in the cyclobutene ring can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihalogenated cyclobutanes.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form cyclobutanediones or reduction to yield cyclobutanes.
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen halides (e.g., HCl, HBr), and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dichlorocyclobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclobutene derivatives and polycyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development, particularly for targeting specific molecular pathways in diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Dichlorocyclobut-1-ene and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their structure and function. These interactions can disrupt cellular processes, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1,2-Dichlorocyclobut-1-ene can be compared with other similar compounds, such as:
1,2-Dibromocyclobut-1-ene: Similar in structure but with bromine atoms instead of chlorine. It exhibits different reactivity and physical properties due to the larger size and different electronegativity of bromine.
Cyclobutene: The parent compound without halogen substitution. It has different chemical reactivity and is less versatile in synthetic applications.
1,2-Dichlorocyclopent-1-ene: A five-membered ring analog with different ring strain and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of chlorine atoms, which confer distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
160977-30-0 |
|---|---|
Molekularformel |
C4H4Cl2 |
Molekulargewicht |
122.98 g/mol |
IUPAC-Name |
1,2-dichlorocyclobutene |
InChI |
InChI=1S/C4H4Cl2/c5-3-1-2-4(3)6/h1-2H2 |
InChI-Schlüssel |
SCKHIBMTSKZHQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[4-(1-phenylethenyl)phenoxy]silane](/img/structure/B14281951.png)
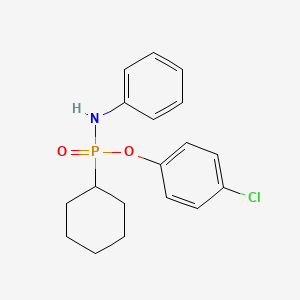
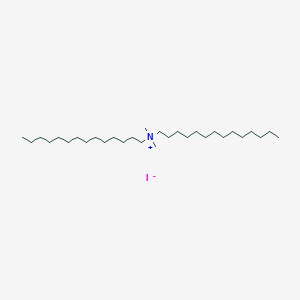
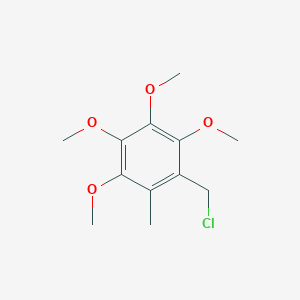
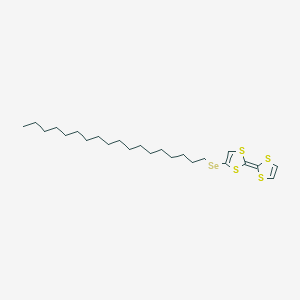
![{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene](/img/structure/B14281980.png)
